molecular formula C11H11N3O B13133800 (6-Amino-[3,3'-bipyridin]-4-yl)methanol

(6-Amino-[3,3'-bipyridin]-4-yl)methanol

Cat. No.: B13133800
M. Wt: 201.22 g/mol
InChI Key: VQRAEZGBWVFPIJ-UHFFFAOYSA-N
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Description

(6-Amino-[3,3’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O It belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-[3,3’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of (6-Amino-[3,3’-bipyridin]-4-yl)methanol may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of homogeneous or heterogeneous catalysts can also improve the efficiency of the process .

Types of Reactions:

    Oxidation: (6-Amino-[3,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6-Amino-[3,3’-bipyridin]-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-[3,3’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interaction with other molecules. The compound can also participate in redox reactions, transferring electrons to or from the metal center. These properties make it a valuable ligand in catalysis and materials science .

Comparison with Similar Compounds

Uniqueness: (6-Amino-[3,3’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in the design of metal complexes with tailored reactivity and stability .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(2-amino-5-pyridin-3-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H11N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2,(H2,12,14)

InChI Key

VQRAEZGBWVFPIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2CO)N

Origin of Product

United States

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